Methyl 4-{[(3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoate
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Overview
Description
Methyl 4-{[(3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoate is a complex organic compound with a unique structure that combines a benzofuran moiety with a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoate typically involves multiple steps. One common method starts with the preparation of 3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid, which is then reacted with methyl 4-aminobenzoate under specific conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a hydroxylated compound.
Scientific Research Applications
Methyl 4-{[(3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for Methyl 4-{[(3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The benzofuran moiety can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate: Shares the benzofuran core but lacks the benzoate ester.
Methyl 4-aminobenzoate: Contains the benzoate ester but lacks the benzofuran moiety.
Uniqueness
Methyl 4-{[(3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoate is unique due to its combination of a benzofuran and a benzoate ester, which imparts distinct chemical and biological properties not found in simpler analogs .
Properties
Molecular Formula |
C18H17NO5 |
---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
methyl 4-[(3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C18H17NO5/c1-10-15-13(20)4-3-5-14(15)24-16(10)17(21)19-12-8-6-11(7-9-12)18(22)23-2/h6-9H,3-5H2,1-2H3,(H,19,21) |
InChI Key |
GNYNNAFWOCKFDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C(=O)CCC2)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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